2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol
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Overview
Description
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is known for its unique structural features, which make it an interesting subject for various chemical and pharmaceutical studies. It has the molecular formula C8H15NO and a molecular weight of 141.21 g/mol .
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The compound can be further functionalized to build up a library of bridged aza-bicyclic structures .
Biochemical Analysis
Biochemical Properties
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase. These interactions are crucial as they can modulate neurotransmitter levels in the brain, impacting neurological functions. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to enhance neurotransmitter release, thereby modulating synaptic transmission. This compound also affects cell signaling pathways, particularly those involving cyclic AMP (cAMP) and calcium ions, which are critical for various cellular functions. Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme, leading to increased levels of acetylcholine in the synaptic cleft. This compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in neuronal cells. These changes include alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory in rodents. At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of neurotransmitter systems and the accumulation of the compound in tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also known to interact with transport proteins, facilitating its uptake and distribution within cells. Its localization within specific tissues and cells is influenced by these transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific organelles, such as the mitochondria and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of this compound influences its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate, which can be used as an intermediate for synthesizing the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[2.2.1]hept-5-en-3-one
- exo-3-Azabicyclo[3.1.0]hexane-6-methanol
- 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride
Uniqueness
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is unique due to its specific bicyclic structure with an incorporated nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-4-3-9-6-7-1-2-8(9)5-7/h7-8,10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMQCWWTXDQALT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623040 |
Source
|
Record name | 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116585-72-9 |
Source
|
Record name | 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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